(1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
Description
The compound "(1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone" features a benzothiazine ring system with a sulfone group (1,1-dioxido) at position 1, a 3,4,5-trimethoxyphenyl substituent at position 4, and a piperidin-1-ylmethanone moiety at position 2.
Properties
IUPAC Name |
[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-29-18-13-16(14-19(30-2)22(18)31-3)25-15-21(23(26)24-11-7-4-8-12-24)32(27,28)20-10-6-5-9-17(20)25/h5-6,9-10,13-15H,4,7-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKUSPLZMNFSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a novel synthetic molecule that has garnered interest for its potential biological activities. This article explores the compound's pharmacological properties, including its anticancer and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzo[b][1,4]thiazine core with piperidine and trimethoxyphenyl substituents, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of thiazine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated activity against various cancer cell lines such as colon cancer and leukemia.
Case Study:
A study published in Nature Reviews Cancer highlighted the synthesis of thiazine derivatives that showed promising results in inhibiting tumor growth in vitro. The compound exhibited an IC50 value of 36 μM against HCT-116 colon cancer cells, indicating moderate potency .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazine Derivative A | HCT-116 | 36 |
| Thiazine Derivative B | HeLa | 34 |
| Thiazine Derivative C | MCF-7 | 40 |
Antimicrobial Activity
The antimicrobial properties of thiazine derivatives have also been explored. Research indicates that these compounds can inhibit the growth of various bacterial strains.
Case Study:
A recent study focused on the antibacterial potential of chalcone derivatives (related compounds) against Staphylococcus aureus. The results showed that certain derivatives exhibited MIC values as low as 64 μg/mL, suggesting significant antibacterial activity .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Chalcone A | S. aureus | 64 |
| Chalcone B | E. coli | 128 |
| Chalcone C | P. aeruginosa | 256 |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzyme Activity: Many thiazine derivatives act by inhibiting key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Bacterial Cell Walls: The antimicrobial effects are often attributed to the ability to disrupt bacterial cell wall synthesis.
Comparison with Similar Compounds
Compound 1 : (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Core : Benzothiazine with sulfone.
- Substituents :
- Position 4: 3-methylphenyl (less polar vs. trimethoxyphenyl).
- Position 2: 4-ethylphenyl (aromatic vs. piperidine).
- Position 7: Fluoro substituent (adds electronegativity).
- Implications : The fluoro and methyl groups may enhance metabolic stability but reduce polarity compared to the trimethoxyphenyl analog. Ethylphenyl vs. piperidine alters pharmacokinetics (e.g., solubility, bioavailability) .
Compound 2 : 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Core : Benzothiazine with sulfone.
- Substituents :
- Position 4: 3,5-dichlorophenyl (electron-withdrawing, lipophilic).
- Position 2: 4-methoxyphenyl (moderate polarity).
- Implications: Chlorine atoms increase lipophilicity and may influence target binding (e.g., hydrophobic pockets).
Non-Benzothiazine Analogs with Shared Motifs
Compound 3 : [4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
- Core : Piperazine sulfonyl instead of benzothiazine.
- Substituents :
- 3,4,5-Trimethoxyphenyl (shared with the target compound).
- 4-Methylphenyl sulfonyl (polar sulfone group).
Compound 4 : ABI-231 (Trimethoxyphenyl-containing tubulin inhibitor)
- Core : Indole-imidazole hybrid.
- Substituents :
- 3,4,5-Trimethoxyphenyl (shared motif).
- Implications : Demonstrates that the trimethoxyphenyl group is critical for tubulin binding and antiproliferative activity. Structural differences (indole vs. benzothiazine) suggest divergent SAR profiles .
Data Tables
Table 1. Structural and Functional Comparison
Computational and Experimental Insights
Similarity Analysis
- Tanimoto Coefficient : The target compound shares high fingerprint similarity with benzothiazine analogs (e.g., Compounds 1 and 2) due to the sulfone and aromatic cores. Lower similarity with ABI-231 highlights core structure divergence .
- Mismatches in the core structure (benzothiazine vs. indole) may explain differences in potency .
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs .
- Molecular Dynamics (MD) simulations : Assess binding stability (e.g., GROMACS with 100-ns trajectories) .
- QSAR modeling : Corrogate substituent effects (e.g., trimethoxy vs. dimethyl groups) with bioactivity data .
Methodological Tip : Validate predictions with mutagenesis studies or competitive binding assays .
How can the compound's solubility be optimized for in vivo studies?
Advanced Research Question
- Salt formation : Prepare hydrochloride salts via acid-base reactions .
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Methodological Tip : Characterize formulations using dynamic light scattering (DLS) and dialysis-based release assays .
What structure-activity relationship (SAR) strategies improve potency and selectivity?
Advanced Research Question
- Trimethoxyphenyl modifications : Replace with halogenated or nitro-substituted aryl groups to enhance target affinity .
- Piperidine ring variations : Introduce sp-hybridized substituents (e.g., methyl, fluoro) to modulate pharmacokinetics .
- Combinatorial libraries : Synthesize analogs via parallel synthesis and screen against diverse targets .
Methodological Tip : Use SPR (surface plasmon resonance) to quantify binding kinetics for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
